Product packaging for H-Tyr-Ala-Gly-Phe-Met-OH(Cat. No.:CAS No. 63058-21-9)

H-Tyr-Ala-Gly-Phe-Met-OH

Cat. No.: B14505022
CAS No.: 63058-21-9
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-ZMVGRULKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Ala-Gly-Phe-Met-OH is a synthetic analog of the endogenous opioid peptide [Met⁵]-enkephalin. This pentapeptide is hypothesized to function as a ligand for opioid receptors, primarily the delta (DOR) and mu (MOR) subtypes. Upon binding to these G-protein coupled receptors (GPCRs), it is expected to inhibit adenylyl cyclase activity, reduce cAMP production, and modulate ion channel activity, leading to potential antinociceptive effects in research models. Its core research value lies in the structure-activity relationship (SAR) studies, as the substitution of the second glycine residue with alanine can alter its receptor affinity, metabolic stability, and functional profile compared to the native enkephalin sequence. Researchers utilize such analogs to investigate neurobiological pathways, pain modulation mechanisms, and to develop novel therapeutic candidates with improved efficacy and reduced side effects compared to classical alkaloid opioids. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N5O7S B14505022 H-Tyr-Ala-Gly-Phe-Met-OH CAS No. 63058-21-9

Properties

CAS No.

63058-21-9

Molecular Formula

C28H37N5O7S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1

InChI Key

MHNSNPIYASDSCR-ZMVGRULKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for H Tyr Ala Gly Phe Met Oh and Its Research Analogs

Peptide Synthesis Strategies for H-Tyr-Ala-Gly-Phe-Met-OH

The chemical synthesis of this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPS).

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing this compound and its analogs. ias.ac.in This technique involves covalently attaching the C-terminal amino acid (methionine) to an insoluble polymer resin, such as the Merrifield resin or Wang resin. ias.ac.inias.ac.in The peptide chain is then assembled in a stepwise manner by sequentially adding protected amino acids.

The process typically utilizes either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. ias.ac.in For instance, in an Fmoc-based strategy, the Fmoc group is removed with a mild base, and the next Fmoc-protected amino acid is coupled using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). ias.ac.in This cycle of deprotection and coupling is repeated until the desired pentapeptide sequence is assembled.

A key aspect of SPPS is the use of side-chain protecting groups for reactive amino acids to prevent unwanted side reactions. For example, the hydroxyl group of tyrosine is often protected with a tert-butyl group. However, research has shown that the N-terminal tyrosine of [Met]-enkephalin can be incorporated without protection of its phenolic hydroxyl group, leading to a product with fewer impurities after cleavage from the resin. nih.gov

Once the peptide chain is complete, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers. The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). plos.org

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of this compound

ReagentFunction
Merrifield Resin Insoluble polymer support for peptide chain assembly. ias.ac.inias.ac.in
Wang Resin A type of resin used for SPPS, allowing for milder cleavage conditions.
Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group, removed by a mild base. ias.ac.in
Boc (tert-butyloxycarbonyl) N-terminal protecting group, removed by a mild acid. ias.ac.in
DCC (dicyclohexylcarbodiimide) Coupling agent that activates the carboxyl group of the incoming amino acid.
HOBt (1-hydroxybenzotriazole) Additive used with DCC to reduce side reactions and improve coupling efficiency. ias.ac.in
TFA (trifluoroacetic acid) Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, offers an alternative for preparing this compound. nih.govnih.gov In this method, the peptide is synthesized while all reactants are dissolved in a suitable organic solvent. The synthesis can proceed through either a stepwise or a fragment condensation approach. nih.gov

In a convergent, fragment condensation strategy, smaller peptide fragments are synthesized and purified separately before being coupled together to form the final pentapeptide. nih.govresearchgate.net For example, a 2+2+1 fragment condensation approach has been described for the synthesis of [Met]-enkephalin. nih.gov

Protecting groups are also crucial in SPS. The carboxyl groups are often protected as benzyl (B1604629) esters (-OBzl), while the N-terminal α-amino groups can be protected with t-Boc groups. nih.gov A notable strategy involves the simultaneous protection of the α-amino and carboxyl groups of the C-terminal methionine using para-toluenesulfonic acid (PTSA) and a benzyl ester, respectively. nih.gov This approach has been reported to be a stable and robust process. nih.govresearchgate.net

Rational Design of Chemical Modifications to this compound

The inherent instability of this compound in biological systems, due to rapid enzymatic degradation, has driven extensive research into chemical modifications. acs.orgnih.gov These modifications aim to enhance the peptide's stability and bioavailability while maintaining or improving its affinity for opioid receptors.

Amino Acid Substitutions (e.g., D-amino acids, unnatural amino acids)

One of the most effective strategies to increase the enzymatic stability of enkephalins is the substitution of L-amino acids with their D-isomers. ias.ac.in The introduction of a D-amino acid, particularly at the second position (Gly2), has been shown to significantly increase the potency of enkephalin analogs. ias.ac.in For example, substituting Gly2 with D-Ala in [Met]-enkephalinamide results in a compound that is more resistant to cleavage by aminopeptidases.

The rationale behind this increased stability is that peptidases are stereospecific and are less able to recognize and cleave peptide bonds involving D-amino acids. mdpi.com Research has demonstrated that analogs such as [D-Ala2]-Met-enkephalinamide exhibit prolonged analgesic effects due to their enhanced resistance to enzymatic degradation.

Beyond D-amino acids, the incorporation of unnatural amino acids has also been explored. rsc.org These can introduce novel structural constraints or functionalities. For instance, the synthesis of enkephalin analogs containing 2-aminoadamantane-2-carboxylic acid has been investigated. researchgate.net

Table 2: Effects of D-Amino Acid Substitution on the Biological Activity of [Met]-enkephalin Analogs

AnalogModificationRelative Potency (Guinea Pig Ileum Assay)
[D-Ala2, D-Nva5]-enkephalinamide Gly2 -> D-Ala, Met5 -> D-NvaLow activity
[D-Ala2, Nva5]-enkephalinamide Gly2 -> D-Ala, Met5 -> NvaSignificantly higher activity than the D-Nva5 analog
[D-Nva2, D-Met5]-enkephalinamide Gly2 -> D-Nva, Met5 -> D-Met~82 times more active than morphine
[D-Ser2, D-Met5]-enkephalinamide Gly2 -> D-Ser, Met5 -> D-Met10-fold increase in activity compared to the D-Met5 analog
Data sourced from Sivanandaiah et al. (1982) ias.ac.in

N-Terminal Derivatizations (e.g., alkylation, acylation)

Modifications at the N-terminus of this compound can also influence its stability and activity. N-terminal acylation, such as acetylation, has been shown to significantly enhance the proteolytic stability of enkephalins. nih.gov Acetylated Met-enkephalin (Ac-Met-enk) demonstrates reduced hydrolysis by aminopeptidase (B13392206) M. nih.gov In fact, Ac-Met-enk can act as a mixed-type inhibitor of aminopeptidase M, further protecting the unmodified peptide from degradation. nih.gov

N-terminal alkylation, specifically methylation of the terminal tyrosine's amino group, has varied effects. In [Met]-enkephalin, it has little effect on potency in the guinea pig ileum assay. annualreviews.org However, for Leu-enkephalin, N-methylation increases potency. annualreviews.org N-terminal guanidinylation of enkephalin analogs has also been explored, leading to significant changes in their opioid activity profiles. nih.gov

C-Terminal Modifications (e.g., amidation, esterification, glycosylation)

Modifications at the C-terminus of this compound are another important strategy to enhance stability and alter biological activity.

Amidation: The conversion of the C-terminal carboxylic acid to an amide is a common modification that protects the peptide from degradation by carboxypeptidases. For example, [D-Ala2]-Met-enkephalinamide combines the benefits of a D-amino acid substitution with C-terminal amidation to create a highly stable analog.

Esterification: The formation of C-terminal esters, such as methyl esters, has also been investigated. annualreviews.org

Glycosylation: The attachment of sugar moieties to the peptide, known as glycosylation, can significantly improve the physicochemical properties of enkephalins. plos.orgnih.govrsc.org Glycosylation can enhance stability in human plasma and increase permeability across biological membranes. plos.orgnih.gov For instance, studies have shown that glycosylated enkephalins have improved stability and permeability in Caco-2 cell models. plos.orgnih.gov Furthermore, the addition of a trisaccharide moiety to enkephalin has been shown to improve its binding to the asialoglycoprotein receptor. plos.orgnih.gov The synthesis of these glycopeptides can be achieved using standard solid-phase peptide synthesis on resins like Rink Amide-MBHA, followed by enzymatic glycosylation steps. plos.org

Cyclization and Conformational Constraint Strategies

The linear peptide this compound, also known as Met-enkephalin, possesses inherent flexibility, which can lead to multiple conformations in solution. nih.gov This conformational adaptability, while allowing for interaction with different receptor subtypes, can also result in reduced receptor selectivity and susceptibility to enzymatic degradation. nih.govnih.gov To address these limitations, various cyclization and conformational constraint strategies have been developed to enhance stability, receptor affinity, and selectivity. nih.govnih.gov

Macrocyclization is a prominent strategy to improve the stability, selectivity, and affinity of peptides. nih.gov It can be achieved through several orientations: head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain. mdpi.com The most common approach, head-to-tail cyclization, forms a complete ring between the N-terminal amine and the C-terminal carboxylic acid. mdpi.com However, for shorter peptides like enkephalin analogs (less than seven residues), this can be challenging and may lead to side reactions like cyclodimerization. nih.gov

One successful approach for creating cyclic enkephalin analogs involves the formation of a disulfide bridge between two cysteine residues incorporated into the peptide sequence. For instance, analogs such as H-Tyr-c[D-Cys-Gly-Phe-D-Cys]OH have been synthesized to impose conformational constraints. nih.gov The substitution of Tyr¹ with Dmt (2',6'-dimethyltyrosine) in cyclic analogs has been shown to increase opioid agonist potency. nih.gov

Other strategies for conformational constraint include:

Amide Bond Formation: This traditional method uses standard peptide coupling chemistry to form a lactam bridge. nih.gov Solid-phase synthesis is often employed to minimize intermolecular reactions. nih.gov

Ring-Contraction Strategies: These methods utilize chemical auxiliaries to pre-organize the linear peptide for macrocyclization, which can be particularly useful for challenging sequences. uni-kiel.degoogle.com

N-Methylation: The introduction of a methyl group on the amide nitrogen can restrict conformational freedom and has been explored in cyclic enkephalin analogs. nih.gov

The choice of cyclization strategy is critical and depends on the target structure and desired properties. mdpi.com These conformational constraints have led to the development of enkephalin analogs with significantly improved receptor selectivity. nih.govacs.org

Table 1: Examples of Cyclization Strategies for Enkephalin Analogs

Strategy Description Example Analog Reference
Disulfide BridgeFormation of a covalent bond between the sulfur atoms of two cysteine residues.H-Tyr-c[D-Cys-Gly-Phe-D-Cys]OH nih.gov
Amide Bond FormationCreation of a lactam ring between an amine and a carboxylic acid group.cyclo-[Pro-Ala-Ala-Phe-Leu] uni-kiel.de
N-MethylationAddition of a methyl group to an amide nitrogen to restrict rotation.H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂ nih.gov

Advanced Analytical Characterization Techniques for Peptide Integrity and Purity

Ensuring the integrity and purity of this compound and its analogs is crucial for reliable research findings. molecularcloud.org A suite of advanced analytical techniques is employed to characterize these peptides, confirming their identity, structure, purity, and stability. resolvemass.cabiopharmaspec.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing peptide purity. molecularcloud.org Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the peptide from impurities based on hydrophobicity. ijpsjournal.com This technique can quantify the pure peptide and detect the presence of truncated sequences, oxidation products, and other process-related impurities. molecularcloud.orgijsra.net

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the primary amino acid sequence of the peptide. ijpsjournal.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) provide high sensitivity and detailed structural information. ijpsjournal.com Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence through fragmentation analysis. biopharmaspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural insights, allowing for the determination of the peptide's three-dimensional conformation in solution. ijsra.netgenscript.com It can detect atomic interactions, providing information on peptide dynamics and binding interactions. ijsra.net

Amino Acid Analysis (AAA) is used to determine the amino acid composition of the peptide, verifying that the correct ratios of amino acids are present. biopharmaspec.com

Circular Dichroism (CD) Spectroscopy is a valuable technique for analyzing the secondary structure of peptides, such as α-helices and β-sheets. resolvemass.caijpsjournal.com It can monitor conformational changes that may affect the peptide's biological activity and stability. molecularcloud.orgijpsjournal.com

Table 2: Key Analytical Techniques for Peptide Characterization

Technique Primary Application Information Provided Reference
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantificationSeparation of peptide from impurities, quantification of purity molecularcloud.org
Mass Spectrometry (MS)Molecular weight determination and sequence verificationMolecular weight, amino acid sequence, post-translational modifications ijpsjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy3D structure determinationConformation, dynamics, binding interactions ijsra.net
Amino Acid Analysis (AAA)Compositional analysisRatio of amino acids biopharmaspec.com
Circular Dichroism (CD) SpectroscopySecondary structure analysisα-helix, β-sheet content, conformational changes resolvemass.ca

Isotopic Labeling Strategies for Pharmacological and Mechanistic Investigations

Isotopic labeling is a powerful tool for studying the pharmacology and mechanism of action of this compound. jpt.com This involves replacing one or more atoms in the peptide with their stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or tritium (B154650) (³H). jpt.comcreative-peptides.com

Stable Isotope Labeling (SIL) is widely used in conjunction with mass spectrometry for quantitative proteomics and pharmacokinetic studies. creative-peptides.comcpcscientific.com SIL peptides are chemically identical to their unlabeled counterparts and can be used as internal standards for accurate quantification of the endogenous peptide in biological samples. cpcscientific.com The Absolute Quantification (AQUA) method, for example, uses SIL peptides to determine the precise concentration of proteins and their modifications. cpcscientific.com For Met-enkephalin, a common strategy involves incorporating a fully labeled L-Phenylalanine (¹³C₉, ¹⁵N). elifesciences.org

Radiolabeling involves incorporating a radioactive isotope, such as tritium (³H) or carbon-11 (B1219553) (¹¹C), into the peptide. revvity.comsnmjournals.org Radiolabeled ligands are highly sensitive probes for receptor binding assays, allowing for the determination of receptor expression levels (Bmax) and binding affinities (Kd). revvity.comrevvity.com For instance, [Tyrosyl-3,5-³H(N)]-labeled enkephalin analogs are used in such assays. revvity.com Radiolabeling is also crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which can visualize the distribution of the peptide and its binding to receptors in the brain. snmjournals.org

These isotopic labeling strategies are typically achieved during solid-phase peptide synthesis (SPPS) by incorporating the labeled amino acids at specific positions in the peptide sequence. creative-peptides.comsilantes.com

Table 3: Isotopic Labeling Strategies and Their Applications

Labeling Strategy Isotopes Used Primary Application Key Advantages Reference
Stable Isotope Labeling (SIL)²H, ¹³C, ¹⁵NQuantitative Mass Spectrometry, Pharmacokinetics, NMRHigh accuracy for quantification, chemically identical to native peptide creative-peptides.comcpcscientific.com
Radiolabeling³H, ¹¹C, ¹²⁵IReceptor Binding Assays, In Vivo Imaging (PET)High sensitivity for detecting low concentrations revvity.comsnmjournals.org

Structure Activity Relationship Sar and Conformational Analysis of H Tyr Ala Gly Phe Met Oh

Elucidation of Amino Acid Residue Contributions to Biological Activity

The biological activity of H-Tyr-Ala-Gly-Phe-Met-OH is a direct consequence of the specific sequence of its amino acid residues. Each component of the peptide chain plays a distinct role, from initial receptor recognition to the modulation of potency and stability.

Importance of the N-Terminal Tyrosine Residue for Receptor Recognition

The N-terminal tyrosine (Tyr) residue is fundamentally important for the biological activity of enkephalins. pnas.orgmdpi.comannualreviews.org Its phenolic side chain is considered the primary "message" that allows for recognition and binding to opioid receptors. nih.gov This interaction is believed to mimic that of morphine and other opiates, where the tyramine (B21549) moiety is essential for activity. pnas.org

Several key findings underscore the criticality of the Tyr¹ residue:

Essential for Binding : The tetrapeptide Tyr-Gly-Gly-Phe is the minimal structural unit capable of binding to brain tissue and eliciting a biological response. pnas.org The tripeptide Tyr-Gly-Gly, lacking the crucial phenylalanine, shows no binding affinity or biological activity. pnas.org

Modification Impact : Chemical modification of the phenolic hydroxyl group of tyrosine significantly reduces potency. pnas.org Furthermore, removal of the N-terminal amino group (desamino-Tyr¹) renders the peptide biologically inactive and unable to bind to receptors. pnas.org

Structural Mimicry : The Dmt (2',6'-dimethyltyrosine) residue, an analogue of tyrosine, often improves binding affinity and potency. This is attributed to a better shape complementarity within the hydrophobic pocket of the opioid receptor compared to the natural Tyr residue. nih.gov

Impact of the Alanine (B10760859) Substitution at Position 2 on Biological Profile and Potency

The substitution of the glycine (B1666218) (Gly) at position 2 in the native [Met]-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) with an alanine (Ala), particularly a D-Alanine (D-Ala), has profound effects on the peptide's biological profile. This single substitution is a cornerstone of synthetic opioid peptide design, primarily aimed at increasing stability and potency. wikipedia.orgpnas.org

The natural [Met]-enkephalin is rapidly degraded by enzymes like aminopeptidases. wikipedia.orgpnas.org Replacing the L-Gly² with a D-Ala² creates a peptide bond that is resistant to cleavage by these enzymes. wikipedia.orgpnas.org This increased metabolic stability significantly prolongs the peptide's half-life and enhances its analgesic effects. wikipedia.orgpnas.org For instance, the synthetic analogue [D-Ala², Met⁵]-enkephalinamide (DALA) is not susceptible to degradation by brain enzymes and produces profound, long-lasting analgesia. wikipedia.org

This substitution not only enhances stability but also influences receptor selectivity and potency. The analogue H-Tyr-D-Ala-Gly-Phe-Met-OH is a potent agonist at opioid receptors. pnas.orgbiosynth.com The use of the H-Tyr-D-Ala-Gly-Phe sequence is a common strategy in designing potent opioid agonists with high metabolic stability. nih.gov

Table 1: Comparison of [Met]-Enkephalin Analogues This interactive table provides a comparative overview of different enkephalin analogues and the impact of substitutions on their activity. Click on the headers to sort the data.

Analogue Name Sequence Key Feature Impact on Activity
[Met]-Enkephalin H-Tyr-Gly-Gly-Phe-Met-OH Natural endogenous peptide Potent but rapidly degraded wikipedia.orgpnas.org
This compound This compound L-Ala at position 2 Increased stability over parent nih.gov
DAMGO H-Tyr-D-Ala-Gly-N(Me)Phe-Gly-ol D-Ala at position 2, other mods Highly selective µ-opioid receptor agonist mdpi.com
DADLE H-Tyr-D-Ala-Gly-Phe-D-Leu-OH D-Ala at position 2, D-Leu at 5 Selective δ-opioid receptor agonist mdpi.comnih.gov

Role of Glycine, Phenylalanine, and Methionine Residues in Peptide Function

Beyond the critical Tyr¹ and Ala² residues, the remaining amino acids—Gly³, Phe⁴, and Met⁵—are essential for creating the correct conformation for receptor interaction and function.

Glycine (Gly³) : The glycine at position 3 provides conformational flexibility to the peptide backbone. proteinstructures.com This flexibility is crucial, allowing the peptide to adopt a specific folded structure, often a β-turn centered at Gly³-Phe⁴, which is believed to be the bioactive conformation for receptor binding. core.ac.uk The small size of the glycine side chain (a single hydrogen atom) minimizes steric hindrance, facilitating this folding. proteinstructures.comlibretexts.org

Phenylalanine (Phe⁴) : The aromatic side chain of phenylalanine at position 4 is a critical hydrophobic anchor. pnas.orgrsc.org This residue interacts with a hydrophobic sub-pocket in the opioid receptor, contributing significantly to binding affinity. nih.govrsc.org The importance of this residue is highlighted by the fact that the tetrapeptide Tyr-Gly-Gly-Phe retains some biological activity, whereas the tripeptide Tyr-Gly-Gly does not. pnas.org Modifications to the phenyl ring, such as halogenation, can further modulate binding affinities at opioid receptors. nih.govresearchgate.net

Solution-State and Membrane-Bound Conformations of this compound

The biological activity of this compound is intimately linked to its three-dimensional structure. This flexible peptide can adopt various conformations in different environments, and understanding these structures is key to deciphering its mechanism of action. core.ac.ukcnr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides in solution, providing insights under near-physiological conditions. uzh.chnih.gov For flexible peptides like enkephalin analogues, solution studies often reveal a mixture of conformations rather than a single rigid structure. nih.govnih.gov

NMR studies on [Met]-enkephalin and its analogues, including those in membrane-mimicking environments like bicelles, have been conducted to identify the bioactive conformation. nih.gov These experiments use various techniques:

1D and 2D NMR : Experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in assigning proton resonances to specific amino acid residues. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space (typically <5 Å), providing crucial distance constraints for calculating the 3D structure. uzh.chnih.gov NOESY spectra of methionine-enkephalin in bicelles have shown interactions between the peptide and the lipid components, confirming its membrane-bound state. nih.gov

Triple Resonance 3D NMR : For more complex peptides, experiments that correlate ¹H, ¹³C, and ¹⁵N nuclei are used for unambiguous backbone and side-chain assignments. nih.govmdpi.comscispace.com

These studies have consistently proposed that a key conformational feature of enkephalins is a β-turn involving residues Gly-Gly-Phe-Met in the parent compound, which is essential for orienting the crucial Tyr¹ and Phe⁴ residues for receptor binding. core.ac.uk

Spectroscopic Probes for Secondary Structure Elucidation

Circular Dichroism (CD) Spectroscopy : CD is highly sensitive to the secondary structure of peptides (α-helices, β-sheets, turns, and random coils). It measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum upon binding to model membranes can indicate conformational shifts, such as the formation of a turn structure required for receptor interaction.

Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy techniques provide information about the peptide backbone conformation and the environment of specific side chains. nottingham.ac.uk The amide I band in IR spectra, for instance, is a well-established indicator of secondary structure.

Fluorescence Spectroscopy : The intrinsic fluorescence of the tyrosine and phenylalanine residues can be used as a probe. Changes in the fluorescence emission spectrum (e.g., wavelength shifts or intensity changes) can report on the local environment of these aromatic residues, indicating whether they are exposed to the solvent or buried within a folded structure or a lipid membrane.

Together, these analytical techniques provide a detailed picture of the structural landscape of this compound, linking its chemical composition to the specific conformations responsible for its potent biological activity.

Computational Approaches to Conformational Landscape and Dynamics

The inherent flexibility of this compound (Met-enkephalin) presents a significant challenge to experimental methods for characterizing its full conformational repertoire. Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for exploring the peptide's dynamic behavior and conformational landscape in detail. These methods allow for the simulation of the peptide's movement over time, providing insights into the probabilities of different conformations and the energy barriers between them.

Early computational studies laid the groundwork for understanding the peptide's flexibility, and with the advent of more powerful computing resources, sophisticated techniques have been employed to overcome the challenges of adequately sampling the conformational space of such a flexible molecule. One of the key challenges in standard MD simulations is the risk of the molecule becoming trapped in a local energy minimum, thus preventing a thorough exploration of all possible conformations. To address this, enhanced sampling methods like replica exchange molecular dynamics (REMD) and population annealing molecular dynamics (PAMD) have been utilized.

Replica exchange MD simulations of Met-enkephalin in explicit solvent have revealed the presence of both helical and non-helical structures. nih.gov These studies have shown that there are at least four predominant structures with comparable probabilities, and the energy barriers separating these states are low. nih.gov This low energy barrier facilitates easy switching between conformations, a characteristic that is believed to be crucial for its ability to bind to multiple opioid receptors (μ, δ, and κ). nih.gov It has been demonstrated that replica exchange simulations can sample approximately five times more configurational space than constant temperature MD simulations of the same duration, providing a more comprehensive view of the peptide's energy landscape. nih.gov

Population annealing molecular dynamics is another powerful technique that has been applied to study Met-enkephalin. mdpi.commdpi.com This method helps to overcome the difficulty of thermalizing the system in canonical molecular dynamics simulations, which is a consequence of the multiple free-energy barriers. mdpi.commdpi.com PAMD simulations, combined with multi-histogram reweighting, allow for an accurate estimation of the system's density of states, leading to the characterization of the free-energy surface as a function of collective variables like the end-to-end distance and the radius of gyration. mdpi.commdpi.com These studies have identified two distinct basins of attraction on the free-energy surface, corresponding to different folded states of the peptide. mdpi.com

The choice of solvent model in these simulations is also a critical factor. Both explicit and implicit solvent models have been used to study the dynamics of Met-enkephalin. Current time information in Merrimack County, US. While explicit solvent models provide a more realistic representation of the cellular environment, they are computationally more expensive. Current time information in Merrimack County, US. Comparisons have shown that implicit solvent Langevin dynamics (LD) simulations can reproduce the local and global dynamics obtained from explicit solvent MD simulations with significantly less computational cost. Current time information in Merrimack County, US. The effect of different solvent environments, such as the presence of osmolytes like urea (B33335) and taurine, on the conformational characteristics of Met-enkephalin has also been investigated using classical molecular dynamics simulations. biorxiv.org These studies have shown that the stability, frequency, and mechanism of formation of β-turns, as well as aromatic-aromatic interactions, are dependent on the concentration and type of osmolyte present. biorxiv.org

Table 1: Computational Methods and Key Findings for this compound Conformation

Computational MethodKey FindingsReferences
Replica Exchange Molecular Dynamics (REMD)Revealed helical and non-helical structures with low energy barriers, suggesting conformational flexibility for binding to multiple receptors. Sampled five times more configurational space than constant temperature MD. nih.gov
Population Annealing Molecular Dynamics (PAMD)Overcame thermalization difficulties and identified two distinct basins of attraction on the free-energy surface, corresponding to different folded states. mdpi.commdpi.com
Explicit vs. Implicit Solvent MDImplicit solvent models can accurately reproduce the dynamics of explicit solvent models with significantly lower computational cost. Current time information in Merrimack County, US.
Classical MD with OsmolytesThe conformational characteristics, including β-turn formation and aromatic interactions, are influenced by the type and concentration of osmolytes in the environment. biorxiv.org

Molecular Determinants of Ligand-Receptor Recognition and Efficacy

The biological activity of this compound is intricately linked to its ability to recognize and bind to specific opioid receptors, and subsequently, to elicit a functional response. The molecular determinants of this process involve a complex interplay between the peptide's conformational properties and the structural features of the receptor's binding pocket.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. For this compound and other opioid peptides, the pharmacophore model provides a blueprint for understanding ligand-receptor interactions and for designing novel ligands with desired properties.

The primary pharmacophoric elements of Met-enkephalin are well-established and are critical for its interaction with opioid receptors. capes.gov.br The N-terminal tyrosine (Tyr¹) residue is of paramount importance, with its protonated amino group and its phenolic hydroxyl group acting as key interaction points. The aromatic ring of the phenylalanine (Phe⁴) residue constitutes another critical hydrophobic feature. The relative spatial orientation of these two aromatic rings is a major determinant of selectivity between the different opioid receptor subtypes. nih.gov

A generally accepted pharmacophore model for μ-opioid receptor agonists, derived from studies on enkephalins and rigid opiates like morphine, includes:

A cationic amine center: Provided by the N-terminal amino group of Tyr¹. capes.gov.br

An aromatic/hydrophobic site: The phenyl ring of Tyr¹. capes.gov.br

A second aromatic/hydrophobic site: The phenyl ring of Phe⁴. nih.gov

A hydrogen bond acceptor: The carbonyl group of the Gly³ residue has been proposed to correspond to the D6-O2 bond in morphine for μ-receptor interaction. capes.gov.br

The flexibility of the Gly²-Gly³ backbone allows the peptide to adopt different conformations, thereby presenting these pharmacophoric features in various spatial arrangements to fit the binding pockets of different opioid receptors. The design of synthetic opioid peptides often involves introducing conformational constraints, such as the substitution of L-amino acids with D-amino acids or the cyclization of the peptide backbone, to lock the molecule into a receptor-selective conformation. For instance, the substitution of Gly² with a D-amino acid can enhance μ-receptor selectivity.

Table 2: Key Pharmacophoric Features of this compound for Opioid Receptor Binding

Pharmacophoric FeatureCorresponding Residue/GroupRole in BindingReferences
Cationic Amine CenterN-terminal amino group of Tyr¹Ionic interaction with an acidic residue in the receptor binding pocket. capes.gov.br
Aromatic/Hydrophobic Site 1Phenyl ring of Tyr¹Hydrophobic and/or π-π stacking interactions. capes.gov.br
Aromatic/Hydrophobic Site 2Phenyl ring of Phe⁴Hydrophobic and/or π-π stacking interactions, contributes to receptor selectivity. nih.gov
Hydrogen Bond AcceptorCarbonyl group of Gly³Potential hydrogen bonding with the receptor, mimicking a key feature of morphine. capes.gov.br

Ligand-Induced Conformational Changes in Receptor Binding

The binding of an agonist like this compound to an opioid receptor is not a simple lock-and-key mechanism. Instead, it is a dynamic process that involves mutual conformational adjustments in both the ligand and the receptor, a concept known as "induced fit". mdpi.com Upon binding, the peptide selects and stabilizes a specific conformation of the receptor, leading to its activation and the initiation of intracellular signaling cascades. nih.gov

Opioid receptors are G protein-coupled receptors (GPCRs), and a hallmark of their activation is a significant conformational change, most notably a large outward movement of the intracellular end of transmembrane helix 6 (TM6). biorxiv.org This movement opens up a cavity on the intracellular side of the receptor, allowing for the binding and activation of G proteins. biorxiv.org

Different ligands can induce distinct conformational changes in the receptor, leading to varied functional outcomes, a phenomenon known as "biased agonism" or "functional selectivity". biorxiv.org This means that a ligand can preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). The specific conformational state stabilized by the ligand determines which intracellular signaling partners are recruited.

Studies on the μ-opioid receptor have shown that full agonists, partial agonists, and biased agonists can each induce unique sets of conformational changes. biorxiv.org For example, the binding of the full agonist DAMGO, a synthetic analog of Met-enkephalin, causes a population shift towards active receptor conformations. nih.gov The conformational dynamics of the receptor, therefore, play a crucial role in determining the intrinsic efficacy of a ligand. nih.gov The conformational lability of Met-enkephalin is thought to be a key factor in its ability to act as an endogenous agonist at multiple opioid receptors, as it can adapt its conformation to the specific binding pocket of each receptor subtype. biorxiv.orgbiorxiv.org The interaction is not limited to the ligand binding pocket; allosteric communications between the binding site and the intracellular domains of the receptor, mediated through conserved motifs, are critical for receptor activation. biorxiv.org

Receptor Pharmacology and Signal Transduction Mechanisms of H Tyr Ala Gly Phe Met Oh

Opioid Receptor Subtype Selectivity and Functional Profiles

H-Tyr-Ala-Gly-Phe-Met-OH, like its parent compound Met-enkephalin, is a ligand for opioid receptors, which are a class of G protein-coupled receptors (GPCRs). wikipedia.org The three classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ). nih.gov Met-enkephalin and its analogues primarily interact with the μ- and δ-opioid receptors. guidetopharmacology.org

The binding of this compound to these receptors initiates a cascade of intracellular events. As with other opioid receptor agonists, this binding causes the dissociation of the Gα and Gβγ subunits of the associated G-protein. nih.govpeptidesociety.org The Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. peptidesociety.org This, in turn, reduces the activity of protein kinase A (PKA). mdpi.com Simultaneously, the Gβγ subunit directly interacts with ion channels, promoting the opening of G-protein-gated inwardly rectifying K+ channels (GIRKs), which leads to membrane hyperpolarization, and inhibiting Ca2+ channels, which reduces neurotransmitter release. peptidesociety.orgmdpi.com

This compound and its parent compound, Met-enkephalin, are recognized as agonists at the mu-opioid receptor (MOR). drugbank.comwikipedia.org The N-terminal tyrosine residue is considered crucial for the high-affinity binding to opioid receptors. mdpi.comannualreviews.org Studies have shown that Met-enkephalin binds to the MOR with high affinity. mdpi.com The interaction with the MOR is a key component of its physiological effects.

Research has explored modifications of the enkephalin sequence to enhance MOR affinity and selectivity. For instance, the substitution of Glycine (B1666218) at position 2 with D-Alanine, as in H-Tyr-D-Ala-Gly-Phe-Met-OH, can increase metabolic stability while maintaining receptor affinity. Some studies have investigated the binding of Met-enkephalin to MOR in combination with other substances, finding that adrenergic agonists like epinephrine (B1671497) can enhance the binding affinity of Met-enkephalin to the MOR. mdpi.com

Met-enkephalin is considered a primary endogenous ligand for the delta-opioid receptor (DOR), exhibiting high potency and selectivity for this site. wikipedia.org It binds with high affinity to the DOR, with some studies suggesting a greater affinity for DOR than for MOR. frontiersin.org this compound, as an analogue, also demonstrates significant interaction with the DOR.

The activation of DOR by enkephalins and their analogues is implicated in various physiological processes. mdpi.com The signal transduction pathway following DOR activation is similar to that of MOR, involving the inhibition of adenylyl cyclase and modulation of ion channel activity. mdpi.com Research into bifunctional ligands has often targeted the DOR, aiming for agonists with high potency at this receptor. nih.gov

The interaction of this compound and Met-enkephalin with the kappa-opioid receptor (KOR) is generally considered to be weak. wikipedia.org While some in vitro studies have suggested that Met-enkephalin can bind to KOR with some affinity, it is not considered its primary target. researchgate.net The selectivity profile of Met-enkephalin and its analogues clearly favors the mu and delta receptors over the kappa receptor.

Beyond the classical opioid receptors, Met-enkephalin has been identified as the endogenous ligand for the Opioid Growth Factor Receptor (OGFr), which was previously known as the ζ-opioid receptor. wikipedia.org This interaction is involved in the regulation of tissue growth and regeneration. wikipedia.org

Kappa-Opioid Receptor (KOR) Binding Characteristics

Interactions with Non-Opioid Receptors and Bifunctional Ligand Research

Research has expanded to investigate the interaction of enkephalin analogues with non-opioid receptors, leading to the development of bifunctional or multifunctional ligands. This approach aims to create molecules that can modulate multiple receptor systems simultaneously, potentially offering novel therapeutic profiles.

A significant area of research has focused on developing bifunctional peptides that act as both opioid receptor agonists and neurokinin-1 receptor (NK1R) antagonists. nih.govnih.gov The NK1R is the receptor for Substance P, a neuropeptide involved in pain transmission. nih.gov The co-localization of opioid receptors and NK1 receptors in regions of the central nervous system involved in pain processing provides an anatomical basis for the development of such dual-modality ligands. nih.gov

Several studies have described the design and synthesis of chimeric peptides incorporating an enkephalin-based sequence for opioid agonism and a C-terminal moiety for NK1R antagonism. nih.govnih.gov For example, a series of bifunctional peptides based on the H-Tyr-D-Ala-Gly-Phe-Met sequence were synthesized and shown to possess both potent opioid agonist activity and NK1R antagonist activity. nih.govnih.gov One such compound, H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2, demonstrated excellent agonist activity at both δ and μ opioid receptors and excellent antagonist activity at NK1 receptors. nih.govnih.gov These findings suggest that the rational design of such multifunctional ligands is a viable strategy. nih.gov

Exploration of Other Identified Receptor Targets

While the primary targets for this compound and related enkephalins are the mu (µ) and delta (δ) opioid receptors, research has identified other potential interaction sites. The substitution of the glycine residue at position 2 with alanine (B10760859), as seen in this compound, can subtly alter the peptide's affinity and selectivity profile.

Beyond the principal mu and delta receptors, enkephalins can also interact with kappa (κ) opioid receptors, though generally with a lower affinity. researchgate.net Furthermore, a distinct receptor known as the Opioid Growth Factor Receptor (OGFr), also identified as the zeta (ζ) opioid receptor, has been characterized. guidetopharmacology.orgebi.ac.uk Met-enkephalin (also known as Opioid Growth Factor) binds to OGFr to regulate cell proliferation and tissue growth, indicating a role outside the classical neuromodulatory and analgesic functions of opioid peptides. ebi.ac.ukpeptidesociety.org This interaction is particularly relevant in the context of the immune system and cancer biology, where OGFr is found on various cell types, including leukocytes and cancer cells. genscript.comresearchgate.net

Table 1: Identified Receptor Targets for Enkephalin Analogs
ReceptorPrimary Endogenous LigandsGeneral Function Related to Ligand
Mu (µ) Opioid Receptor (MOR)β-Endorphin, Endomorphins, EnkephalinsAnalgesia, reward, respiratory depression, euphoria
Delta (δ) Opioid Receptor (DOR)EnkephalinsAnalgesia, antidepressant effects, neuroprotection
Kappa (κ) Opioid Receptor (KOR)DynorphinsSpinal analgesia, dysphoria, sedation
Opioid Growth Factor Receptor (OGFr)Met-enkephalin (Opioid Growth Factor)Inhibition of cell proliferation, immunomodulation

Intracellular Signaling Pathways Mediated by Receptor Activation

G-Protein Coupling and Downstream Signaling Cascades

Opioid receptors, including those activated by this compound, are classic examples of G-protein coupled receptors (GPCRs). wikipedia.org Specifically, they couple to inhibitory G-proteins of the Gi/Go family. guidetopharmacology.org The activation of these receptors initiates a cascade of intracellular events designed to modulate neuronal excitability and neurotransmitter release.

The binding of an agonist like this compound to the receptor induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. peptidesociety.org Both dissociated components are active signaling molecules:

The Gα(i/o) subunit primarily inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). peptidesociety.orgacs.org A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.

The Gβγ dimer directly interacts with and modulates various ion channels. A key action is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. peptidesociety.org This hyperpolarization makes it more difficult for the neuron to fire an action potential. Additionally, the Gβγ dimer can inhibit N-type voltage-gated calcium channels, which reduces calcium influx at presynaptic terminals and consequently decreases the release of neurotransmitters. physiology.org

Studies on the synthetic analog [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) and Met-enkephalin in neuronal populations, such as those in the locus coeruleus, have confirmed this signaling pathway, demonstrating inhibition of adenylyl cyclase and modulation of ion channel currents. nih.govnih.gov

Table 2: Key Events in Gi/Go-Protein Coupled Signaling Cascade
StepComponentAction/Effect
1. Ligand BindingThis compoundActivates opioid receptor (e.g., MOR, DOR).
2. G-Protein ActivationGi/Go ProteinGα subunit exchanges GDP for GTP and dissociates from Gβγ.
3. Downstream Signaling (Gα)Gα(i/o) subunitInhibits adenylyl cyclase, leading to decreased cAMP.
4. Downstream Signaling (Gβγ)Gβγ dimerActivates GIRK channels (K+ efflux) and inhibits Ca2+ channels.
5. Cellular OutcomeNeuronHyperpolarization and reduced neurotransmitter release.

Investigations into Biased Agonism and Functional Selectivity

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. researchgate.net For opioid receptors, this is typically characterized by a bias for G-protein signaling versus the recruitment of β-arrestin proteins. The β-arrestin pathway is associated with receptor desensitization, internalization, and the activation of separate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. It has been hypothesized that ligands biased toward G-protein activation may offer robust analgesia with fewer side effects. pnas.org

While specific studies on the biased agonism of H-Tyr-L -Ala-Gly-Phe-Met-OH are limited, research on related peptides provides valuable insights. The substitution of a D-amino acid at position 2, as in DAMGO ([D-Ala2 , N-MePhe4, Gly-ol]-enkephalin), is known to confer high stability and potent µ-opioid receptor agonism. pnas.orgwikipedia.org Comparative studies have assessed the signaling profiles of various endogenous and synthetic opioids. For instance, some studies have shown that Met-enkephalin and the putatively endogenous peptide endomorphin-1 display distinct bias profiles compared to the reference agonist DAMGO. nih.govmdpi.com One study found that Met-enkephalin was less biased toward the MAPK/JNK pathway than DAMGO at human µ-opioid receptors. mdpi.com These findings suggest that even subtle structural changes, such as the stereochemistry or the specific amino acid at position 2, can significantly influence the intracellular signaling profile of the ligand.

Table 3: Comparative Signaling Bias of Selected Opioid Agonists at the Mu-Opioid Receptor (Illustrative)
AgonistGeneral Bias Profile (G-Protein vs. β-Arrestin)Reference Finding
DAMGOConsidered a relatively balanced or G-protein biased reference agonist.High efficacy for G-protein activation. nih.gov
MorphineOften considered a partial agonist for β-arrestin recruitment compared to other agonists.Shows bias away from β-arrestin pathways compared to some endogenous peptides. mdpi.com
Met-enkephalinDisplays a distinct bias profile that can differ from synthetic agonists.Less biased toward MAPK/JNK pathway compared to DAMGO. mdpi.com
TRV130 (Oliceridine)Developed as a G-protein biased agonist.Shows potent G-protein signaling with limited β-arrestin recruitment. pnas.org

Receptor Distribution and Physiological Relevance in Model Systems

The physiological effects of this compound are dictated by the anatomical distribution of its target opioid receptors. These receptors are widely expressed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. wikipedia.orgnih.gov

In the central nervous system, opioid receptors are densely concentrated in regions critical for pain perception, emotional regulation, and reward. nih.govoup.com High densities of µ-opioid receptors are found in the thalamus, periaqueductal gray (PAG), rostral ventromedial medulla, and the dorsal horn of the spinal cord, all of which are key components of the descending pain-modulatory pathways. guidetopharmacology.org The limbic system, including the amygdala and nucleus accumbens, also shows high receptor expression, which underlies the role of opioids in emotion, stress, and reinforcement. nih.govguidetopharmacology.org Delta receptors are also prominent in forebrain structures like the neocortex, caudate-putamen, and nucleus accumbens. guidetopharmacology.org The distribution of the proenkephalin gene transcript, from which Met-enkephalin is derived, largely overlaps with this receptor distribution, suggesting a localized, functional relationship. nih.gov

Peripherally, opioid receptors are found on primary afferent nerve terminals, where they can inhibit the transmission of pain signals from the site of injury. They are also present in the gastrointestinal tract, mediating the effects of opioids on gut motility. nih.gov

Importantly, opioid receptors are also expressed on various immune cells, including T-cells, natural killer (NK) cells, and macrophages. researchgate.netmdpi.com The interaction of enkephalins with these receptors, particularly the OGFr, provides a mechanism for neuro-immune communication. researchgate.netnih.gov Studies in model systems have shown that Met-enkephalin can modulate immune cell activity, such as T-cell proliferation and cytokine release, highlighting its role in immunoregulation. mdpi.com

Table 4: Opioid Receptor Distribution and Physiological Relevance
LocationPredominant ReceptorsPhysiological Relevance
Periaqueductal Gray (PAG) & Spinal CordMu, KappaModulation of pain signals (Analgesia). oup.com
Nucleus Accumbens & AmygdalaMu, DeltaReward, motivation, and emotional processing. nih.gov
BrainstemMuControl of respiration and cardiovascular function. nih.gov
Gastrointestinal TractMu, DeltaRegulation of intestinal motility. nih.gov
Immune Cells (T-cells, NK cells)Delta, OGFrImmunomodulation, regulation of cell proliferation. researchgate.netmdpi.com

Enzymatic Degradation Pathways and Strategies for Enhancing Metabolic Stability of H Tyr Ala Gly Phe Met Oh

Identification of Key Peptidases Responsible for H-Tyr-Ala-Gly-Phe-Met-OH Catabolism

The short biological half-life of this compound is primarily due to its susceptibility to cleavage by several peptidases. mdpi.com These enzymes, often referred to as "enkephalinases," are broadly distributed in tissues, including the central nervous system and peripheral tissues. wikipedia.orgnih.gov The main enzymatic culprits are aminopeptidases and endopeptidases, which target specific peptide bonds within the pentapeptide sequence. tandfonline.comwikipedia.orgbiologists.com

Table 1: Key Enzymes in this compound Catabolism

Enzyme Class Specific Enzyme Cleavage Site Primary Effect
Aminopeptidases Aminopeptidase (B13392206) N (APN) Tyr¹-Gly² Removes N-terminal Tyrosine, causing loss of opioid activity. tandfonline.com
Puromycin-sensitive aminopeptidase (PSA) Tyr¹-Gly² Contributes to N-terminal degradation in the brain. biorxiv.org
Endopeptidases Neutral Endopeptidase (NEP) Gly³-Phe⁴ Inactivates the peptide by internal cleavage. tandfonline.comwikipedia.org
Angiotensin-Converting Enzyme (ACE) Gly³-Phe⁴ Contributes to the breakdown of the peptide. wikipedia.orgwikipedia.org
Dipeptidyl Peptidase 3 (DPP3) Gly³-Phe⁴ Participates in plasma and tissue degradation. wikipedia.orgwikipedia.org

Aminopeptidase Activity and N-Terminal Cleavage

The most significant pathway for the inactivation of this compound involves the cleavage of the Tyr¹-Gly² peptide bond by aminopeptidases. mdpi.combiologists.com This action removes the N-terminal tyrosine residue, which is essential for the peptide's opioid activity. tandfonline.com

Several aminopeptidases contribute to this process:

Aminopeptidase N (APN): Also known as CD13, APN is a membrane-bound zinc metallopeptidase that plays a dominant role in the hydrolysis of the Tyr¹-Gly² bond in both the brain and peripheral tissues. tandfonline.comnih.gov Studies have shown that APN can effectively catalyze the removal of the Tyr residue, thereby diminishing the biological activity of Met-enkephalin. tandfonline.comuniprot.org Two distinct aminopeptidases, designated MI and MII, have been solubilized from rat brain membranes, with MII showing a higher affinity for Met-enkephalin and being the primary enzyme responsible for cleaving the Tyr-Gly bond in intact brain membranes. nih.gov

Puromycin-sensitive aminopeptidase (PSA): This cytosolic and membrane-associated aminopeptidase is also considered a major modulator of enkephalin activity in the brain, contributing to the cleavage of the N-terminal tyrosine. biorxiv.org

Inhibition of these aminopeptidases has been shown to significantly potentiate the effects of Met-enkephalin, confirming the critical role of N-terminal cleavage in its inactivation. tandfonline.combiorxiv.org

Endopeptidase Cleavage Sites and Mechanisms

In addition to N-terminal degradation, this compound is also susceptible to cleavage at internal peptide bonds by endopeptidases. The primary site for this internal cleavage is the Gly³-Phe⁴ bond. tandfonline.combiologists.com

Key endopeptidases involved include:

Neutral Endopeptidase (NEP): Originally considered the main enzyme for inactivating Met-enkephalin, NEP (also known as neprilysin or enkephalinase) is a membrane-bound metalloendopeptidase that hydrolyzes the Gly³-Phe⁴ bond. tandfonline.comwikipedia.org This enzyme is found near synapses in brain regions rich in enkephalins. nih.gov

Dipeptidyl Peptidase 3 (DPP3): This enzyme also targets the Gly³-Phe⁴ linkage and is involved in the degradation of enkephalins in plasma and various tissues. wikipedia.orgwikipedia.org

The combined action of these aminopeptidases and endopeptidases leads to the rapid breakdown of this compound in biological systems. tandfonline.com

Rational Design Principles for Protease Resistance in Peptide Analogs

To overcome the inherent metabolic instability of this compound, various chemical modifications have been developed. acs.org These strategies aim to create peptide analogs that are resistant to proteolytic enzymes while retaining their biological activity. mdpi.comacs.org

Stereochemical Modifications (e.g., D-amino acids at susceptible positions)

One of the most effective strategies to enhance metabolic stability is the substitution of L-amino acids with their D-amino acid counterparts at positions susceptible to enzymatic cleavage. nih.govresearchgate.net The introduction of a D-amino acid creates steric hindrance that prevents the peptide from fitting into the active site of peptidases. mdpi.com

The most common and successful modification is the replacement of Glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine (D-Ala). mdpi.com

Mechanism of Protection: The Tyr¹-Gly² bond is the primary target for aminopeptidases. Replacing Gly² with D-Ala² effectively blocks the action of enzymes like Aminopeptidase N, as these proteases are stereospecific for L-amino acids. nih.govmdpi.com This simple modification can lead to a significant increase in the peptide's half-life and a long-lasting analgesic effect. mdpi.comnih.gov For instance, the [D-Ala²]-leucine enkephalin analog demonstrated a tenfold increase in stability compared to the parent peptide. nih.gov

This approach provides crucial information about the stereochemical requirements of the degrading enzymes and has been a cornerstone in the development of stable peptide analogs. upc.edu

Backbone Modifications (e.g., N-alkylation, peptide bond isosteres)

Altering the peptide backbone itself is another powerful method to confer resistance to proteolysis. unimi.it These modifications involve replacing the standard amide bond (-CO-NH-) with a surrogate that mimics its structure but is not recognized by peptidases. nih.gov

N-Alkylation: The introduction of an alkyl group (most commonly a methyl group) to the amide nitrogen (Nα-alkylation) can increase protease resistance. nih.gov This modification introduces steric effects and eliminates the hydrogen bond donor capability of the amide nitrogen, altering the peptide's conformation and interaction with proteases. nih.gov

Peptide Bond Isosteres: These are non-hydrolyzable mimics of the peptide bond. Strategically placing these isosteres at cleavage sites can effectively block degradation. nih.gov Examples include:

Reduced Amide Bonds (ψ[CH₂-NH]): Replacing the carbonyl group of a peptide bond with a methylene (B1212753) group creates a reduced bond that is resistant to cleavage. nih.gov

Thioamide Bonds (ψ[CS-NH]): The replacement of the amide carbonyl oxygen with sulfur.

Fluoroalkenes (ψ[(Z)CF=CH]): This isostere preserves the planarity of the peptide bond but is resistant to hydrolysis. beilstein-journals.org An analog of Leu-enkephalin containing a Boc-Tyr-ψ[(Z)-CF=CH]-Gly isostere showed increased stability. beilstein-journals.orgresearchgate.net

Thiomethylene Ether Bonds (ψ[CH₂S]): Analogs of leucine (B10760876) enkephalin with this modification at various positions showed significantly increased half-lives in human serum compared to the parent peptide. nih.gov

These backbone modifications are fundamental in creating peptidomimetics with improved pharmacokinetic properties. mdpi.comnih.gov

Cyclization and Conformational Restriction to Prevent Proteolysis

Linear peptides like this compound are flexible, allowing them to easily adopt the conformation required to bind to the active site of proteases. Restricting this conformational freedom through cyclization is a highly effective strategy to enhance metabolic stability. upc.eduresearchgate.net

Cyclic analogs are generally more resistant to degradation by exopeptidases and endopeptidases because their rigid structure prevents them from being processed by these enzymes. researchgate.netnih.gov

Methods of Cyclization: Cyclization can be achieved through various chemical strategies, including forming bonds between the peptide's ends (head-to-tail) or between the side chains of amino acids within the sequence. researchgate.net

Impact on Stability: A conformationally restricted cyclic analog of [Leu⁵]enkephalin, H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-), proved to be highly resistant to degradation by brain "enkephalinases". nih.gov Similarly, introducing a cystine moiety to create a disulfide bridge in an opioid agonist/NK1 antagonist peptide resulted in a compound with a half-life of over 24 hours in rat plasma. nih.gov

By locking the peptide into a specific conformation, cyclization not only improves stability but can also enhance receptor selectivity and bioavailability. researchgate.netacs.org

Table 2: Summary of Strategies to Enhance Metabolic Stability

Modification Strategy Example Mechanism of Action Effect on Stability
Stereochemical Modification Replacement of Gly² with D-Ala² Blocks aminopeptidase cleavage due to steric hindrance and stereospecificity of the enzyme. nih.govmdpi.com Significant increase in half-life. nih.gov
Backbone Modification Replacement of Gly²-Gly³ bond with ψ[CH₂S] isostere The modified bond is not recognized or hydrolyzed by peptidases. nih.gov Increased half-life from 12 min to 85 min. nih.gov
N-Terminal Modification N-pivaloyl group on Tyrosine Provides steric hindrance at the N-terminus, preventing aminopeptidase degradation. mdpi.com Extended plasma half-life to 37 hours (for a Leu-ENK analog). mdpi.com
Cyclization Side-chain to C-terminus cyclization (e.g., H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-)) Conformational restriction prevents the peptide from fitting into the protease active site. nih.gov High resistance to degradation by brain enkephalinases. nih.gov
Glycosylation Attachment of a carbohydrate moiety Can sterically hinder protease access and improve physicochemical properties. plos.orgresearchgate.netnih.gov Significantly improved stability in human plasma and cell homogenates. plos.orgnih.gov

In Vitro and Ex Vivo Models for Assessing Peptide Stability and Degradation Kinetics

The inherent susceptibility of this compound (Methionine-enkephalin) to rapid enzymatic breakdown is a primary obstacle to its therapeutic application. To understand and counteract this metabolic instability, researchers employ various in vitro and ex vivo models that simulate physiological conditions. These models are crucial for characterizing degradation pathways, determining the rate of breakdown (kinetics), and evaluating the effectiveness of strategies designed to protect the peptide from enzymatic attack. The most common models involve incubation of the peptide in biological matrices such as plasma, serum, and tissue homogenates, followed by analysis of the remaining intact peptide over time.

Plasma and Serum Stability Studies

Studies utilizing plasma and serum are fundamental for predicting the systemic half-life of a peptide. These fluids contain a complex mixture of proteases and peptidases that can rapidly degrade enkephalins.

Research has consistently shown that this compound is extremely unstable in plasma and serum from various species, including humans and rats. The primary degradation pathway involves the cleavage of the Tyr¹-Gly² amide bond by aminopeptidases, releasing the N-terminal tyrosine residue. nih.govirb.hr This initial cleavage results in a biologically inactive fragment. nih.gov

The rate of degradation is typically rapid, with studies reporting a half-life of less than two minutes for Met-enkephalin in plasma in vitro. peptidesociety.org One study using 80% human serum at 37°C determined the half-life of Methionine-enkephalin to be 12.2 minutes. irb.hr The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), has been crucial for accurately quantifying the peptide and its metabolites during these stability assays. nih.gov These methods allow for precise determination of degradation kinetics and help ensure that sample collection and handling procedures are optimized to provide reliable results. nih.gov

Despite its rapid breakdown, some research has detected Met-enkephalin-like material circulating in human plasma, suggesting that it exists mainly as the intact pentapeptide rather than its degraded fragments. nih.gov Methodologies for assessing plasma stability often involve incubating the peptide in plasma (e.g., from Sprague Dawley rats) diluted with a buffer solution at 37°C. mdpi.com Aliquots are taken at various time points, the enzymatic reaction is stopped (e.g., by protein precipitation), and the concentration of the remaining peptide is measured. mdpi.com

Compound Biological Matrix Incubation Temperature Observed Half-Life (t½) Primary Degradation Pathway Source
This compound (Met-enkephalin)Plasma (in vitro)Not specified< 2 minutesNot specified peptidesociety.org
This compound (Met-enkephalin)80% Human Serum37°C12.2 minutesCleavage of Tyr-Gly bond by aminopeptidase irb.hr
H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin)50% Sprague Dawley Rat Plasma37°CMethodological referenceNot specified mdpi.com

Tissue Homogenate Degradation Investigations

While plasma stability studies provide insight into a peptide's fate in circulation, investigations using tissue homogenates are essential for understanding its metabolism in specific organs where it may exert its effects or be cleared. Tissues such as the brain, liver, and kidney are rich in peptidases.

Studies using rat brain homogenates have been instrumental in characterizing the enzymatic degradation of this compound. oup.com This research has identified enzyme activities in the brain that effectively break down the peptide, and this activity can be inhibited by certain substances like catecholamines. oup.com Similar enzymatic degradation has been observed in homogenates of other tissues, including the adrenal glands and the ileum. oup.com

The degradation in tissue preparations is often described as extremely rapid. nih.gov For instance, significant breakdown of Met-enkephalin occurs in various rat tissue homogenates in vitro. nih.gov Liver homogenates are also used to assess metabolic stability, as the liver is a primary site of metabolism for many substances. Studies on liver biopsy homogenates have been used to evaluate enkephalin-degrading activity in the context of liver health. researchgate.net The stability of related opioid peptides has also been assessed in rat liver and brain homogenates, providing a methodological basis for studying this compound. scribd.com These investigations typically involve incubating the peptide with the tissue homogenate and analyzing its disappearance over time to determine the rate and pattern of degradation.

Tissue Homogenate Species Key Findings Source
Brain, Adrenal, IleumRatPresence of enzyme activity that degrades Met-enkephalin. oup.com
Various TissuesRatExtremely rapid degradation of Met-enkephalin observed in vitro. nih.gov
LiverHumanEnkephalin-degrading activity evaluated from biopsy homogenates. researchgate.net
Liver, BrainRatUsed to assess the stability of related opioid peptides. scribd.com

Neurobiological and Immunological Research Applications of H Tyr Ala Gly Phe Met Oh and Its Analogs

Role in Neurotransmission and Neuromodulation Studies in Experimental Models

H-Tyr-Ala-Gly-Phe-Met-OH and its parent compound, Met-enkephalin, are integral to the study of pain modulation and neuroendocrine regulation. These peptides exert their effects by binding to opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors, which are widely distributed in the central and peripheral nervous systems. annualreviews.org The interaction of these peptides with their receptors leads to the modulation of neurotransmitter release, resulting in analgesic and other neuromodulatory effects. nih.govmdpi.com

The native peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a key neurotransmitter and neuromodulator in the endogenous opioid system. However, its therapeutic potential is limited by its rapid breakdown in the body. annualreviews.org The substitution of Gly^2 with D-Ala^2 in analogs like H-Tyr-D-Ala-Gly-Phe-Met-OH significantly increases resistance to enzymatic degradation, leading to a more prolonged analgesic effect in animal models. mdpi.comannualreviews.org This enhanced stability has made such analogs invaluable for research into the mechanisms of pain perception and the development of longer-lasting pain relief. mdpi.com

Experimental models have demonstrated that the N-terminal tetrapeptide amide analog, H-Tyr-D-Ala-Gly-Phe-NH2, is nearly as potent as morphine and other highly active pentapeptide analogs in producing analgesia. researchgate.net This suggests that while the dipeptide H-Tyr-D-Ala-NH2 retains some intrinsic activity, the tetrapeptide sequence is a minimal structural requirement for potent analgesic effects. researchgate.net

Furthermore, research has explored the creation of bifunctional ligands that combine an opioid agonist pharmacophore, such as the H-Tyr-D-Ala-Gly-Phe- sequence, with an antagonist for a pronociceptive system, like the neurokinin-1 (NK-1) receptor. nih.govnih.gov Substance P, the endogenous ligand for the NK-1 receptor, is a neurotransmitter involved in pain signaling. nih.govnih.gov By designing chimeric molecules that act as both opioid agonists and NK-1 antagonists, researchers aim to develop more effective analgesics, particularly for chronic and neuropathic pain states where traditional opioids may be less effective. nih.govnih.gov These bifunctional molecules have shown promise in preclinical studies, demonstrating enhanced antinociceptive effects and a reduction in the development of tolerance to the opioid component. nih.gov

Immunomodulatory Mechanisms Investigated in Research Systems

The influence of this compound and related opioid peptides extends beyond the nervous system to the intricate workings of the immune system. medchemexpress.comtargetmol.comglpbio.com These peptides are recognized as significant immunomodulators, capable of influencing a wide range of immune cell activities. medchemexpress.comresearchgate.net

Research has shown that opioid peptides can modulate the production and release of cytokines and chemokines, which are crucial signaling molecules in the immune response. For instance, morphine has been observed to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the presence of bacterial endotoxin (B1171834) (LPS). nih.gov This suppression is linked to the inhibition of the transcription factor NF-κB, which is a key regulator of many cytokine genes. nih.gov Opioid-mediated inhibition of cytokine and chemokine release can dampen inflammatory signals, which may contribute to pain reduction. nih.gov

Methionine enkephalin (MENK) and its analogs have been shown to positively modulate the functions of various immune cells, including granulocytes, natural killer (NK) cells, dendritic cells, macrophages, and T cells. researchgate.net These peptides can influence immune cell proliferation, chemotaxis (directed cell movement), and cytotoxic (cell-killing) activities. researchgate.net The expression of opioid receptors on immune cells, such as T-cells, provides the molecular basis for these immunomodulatory effects. researchgate.net Studies have demonstrated that MENK can regulate the toll-like receptor (TLR)-NF-κB signaling pathway, which is critical for the innate immune response to pathogens. researchgate.net

The immunomodulatory actions of this compound and its counterparts are mediated through their interaction with opioid receptors expressed on immune cells. medchemexpress.comtargetmol.comglpbio.com Both classical (μ, δ, and κ) and atypical opioid binding sites have been identified on these cells. researchgate.net The binding of opioid peptides to these receptors triggers intracellular signaling cascades that ultimately alter immune cell function. researchgate.net This interaction highlights a significant link between the neuroendocrine and immune systems, where neuropeptides can directly influence immune responses. medchemexpress.comtargetmol.comglpbio.com

Influence on Immune Cell Phenotypes and Functions

Applications in Peptidomimetic Design and Analgesic Research

The structural backbone of this compound has served as a foundational template for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. mdpi.comnih.gov This field of research aims to develop novel analgesics with enhanced potency, selectivity, and stability. mdpi.com

A primary goal in peptidomimetic design based on the enkephalin structure is the development of highly selective agonists and antagonists for the different opioid receptor subtypes (μ, δ, and κ). nih.gov These selective ligands are invaluable as research probes to dissect the specific physiological roles of each receptor type. nih.gov

For example, by introducing conformational constraints or modifying specific amino acid residues, researchers have been able to create analogs with high affinity and selectivity for either the μ- or δ-opioid receptor. nih.gov The development of bifunctional ligands is a particularly innovative approach. These molecules are designed to interact with more than one receptor target simultaneously. nih.gov A notable example is the creation of chimeric peptides that combine the opioid agonist properties of the enkephalin sequence with the antagonist properties for the neurokinin-1 (NK-1) receptor. nih.govnih.gov

One such chimeric peptide, H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2, demonstrated excellent agonist activity at both δ and μ opioid receptors and potent antagonist activity at the NK1 receptor. nih.gov This dual activity is intended to provide enhanced pain relief, especially in chronic pain conditions, by simultaneously blocking a pain-promoting pathway (Substance P/NK1) and activating a pain-inhibiting pathway (opioid receptors). nih.govnih.gov

Design of Bifunctional Ligands for Multi-Target Pharmacological Exploration

The development of bifunctional ligands from the this compound (Methionine-Enkephalin) scaffold represents a sophisticated strategy in medicinal chemistry aimed at simultaneously modulating multiple receptor targets. This multi-target approach seeks to achieve enhanced therapeutic profiles or to reduce the side effects associated with single-target agents. nih.govfrontiersin.org The core principle involves designing a single molecule that incorporates two or more distinct pharmacophores, each capable of interacting with a different receptor. nih.govnih.gov

One prominent strategy is the creation of ligands with mixed efficacy at different opioid receptors, such as mu-opioid receptor (MOR) agonism combined with delta-opioid receptor (DOR) antagonism. nih.govresearchgate.netumich.edu This specific profile has been explored to provide potent analgesia through MOR activation while mitigating the development of tolerance and dependence, which are often linked to DOR activity. nih.govresearchgate.net Researchers have achieved this by replacing the peptide backbone of enkephalin with more drug-like scaffolds, such as tetrahydroquinoline (THQ), while retaining key binding motifs like a dimethyltyrosine residue. nih.gov

Another approach involves creating hybrid molecules that fuse an opioid peptide sequence with a pharmacophore for a non-opioid receptor. acs.orgnih.gov For example, researchers have designed potent analgesics by linking enkephalin-like structures with portions of the fentanyl moiety, aiming for mixed µ/δ agonist activity and increased cell permeability. nih.gov Similarly, the fusion of an MOR agonist tetrapeptide with analogs of neurotensin (B549771) (NT(8-13)) has yielded bifunctional ligands targeting both opioid and neurotensin receptors. acs.orgnih.gov Modifications within the neurotensin sequence can fine-tune the selectivity, for instance, creating ligands with high affinity for the NTS2 receptor while avoiding the NTS1 receptor, which has been associated with adverse effects. nih.gov

The design of these multi-target ligands often involves:

Pharmacophore Fusion: Directly linking two distinct peptide or non-peptide pharmacophores. nih.govacs.org

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic core to improve metabolic stability and pharmacokinetic properties. nih.govresearchgate.net

Dimerization: Linking two enkephalin-like fragments, as exemplified by biphalin, which connects two identical tetrapeptides via a hydrazine (B178648) bridge to create a potent MOR/DOR agonist. mdpi.com

Cyclization and Stapling: Using bifunctional reagents to create cyclic analogs, which can lock the peptide into a specific conformation, thereby enhancing receptor affinity and stability. rsc.org

These rational design strategies have led to the discovery of novel chemical entities with complex pharmacological profiles, opening new avenues for exploring the interplay between different receptor systems. nih.govbohrium.com

Table 1: Examples of Bifunctional Ligands and Their Receptor Profiles This is an interactive table. Select headers to sort.

Ligand/Analog Class Target 1 (Activity) Target 2 (Activity) Design Strategy Reference
Biphalin MOR (Agonist) DOR (Agonist) Dimerization of enkephalin fragments mdpi.com
THQ Peptidomimetics MOR (Agonist) DOR (Antagonist) Scaffold hopping (Tetrahydroquinoline core) nih.govresearchgate.netumich.edu
Enkephalin-Fentanyl Hybrids MOR (Agonist) DOR (Agonist) Pharmacophore fusion nih.gov
UW3 / UW5 Opioid Receptor (Agonist) MC4 Receptor (Antagonist) Pharmacophore fusion with linker nih.gov
KGOP01-NT(8-13) Hybrids MOR (Agonist) NTS2 Receptor (Agonist) Pharmacophore fusion acs.orgnih.gov
Benzylaminofentanyl Derivatives MOR (Agonist) σ1 Receptor (Antagonist) Pharmacophore fusion bohrium.com

Endocrine System Research: Mechanistic Insights from Peptide Analogs

Analogs of this compound have been instrumental in probing the intricate connections between the endogenous opioid system and the endocrine axes. oup.com These synthetic peptides, by offering greater stability and receptor selectivity than the native compound, serve as powerful tools to dissect the mechanisms controlling hormone secretion and regulation. nih.govgoogle.com.na

Elucidation of Growth Hormone and Prolactin Secretion Pathways

Research utilizing analogs of Methionine-Enkephalin has significantly advanced the understanding of how growth hormone (GH) and prolactin (PRL) secretion are regulated.

Growth Hormone (GH): A pivotal discovery was that certain synthetic analogs of enkephalin could stimulate GH release directly from the pituitary gland, independent of any opioid activity. nih.govoup.com This finding led to the development of a class of molecules known as Growth Hormone Releasing Peptides (GHRPs). cambridge.orgnih.gov For instance, the pentapeptide amide Tyr-D-Trp-Ala-Trp-D-Phe-NH2 was found to be significantly more potent than early enkephalin analogs at stimulating GH release from rat pituitary glands in vitro. journals.co.za These small, synthetic molecules were created by modifying the structure of Met-enkephalin and include well-known compounds like GHRP-6. cambridge.orgechelon-inc.com Structure-activity relationship studies revealed the critical importance of a D-aromatic amino acid residue at the second position for this specific GH-releasing activity, which was not blocked by the opioid antagonist naloxone, confirming a non-opioid mechanism of action. oup.com

Prolactin (PRL): In contrast to the non-opioid mechanism for GHRPs, the effect of enkephalins on prolactin is mediated through opioid receptors. Exogenous opioid peptides and their synthetic analogs consistently induce the secretion of prolactin. nih.gov Studies using rat anterior pituitary glands in vitro have shown that enkephalin analogs like D-Ala²,Met⁵-enkephalin (DAME) and Leucine-Enkephalin can antagonize the inhibitory effect of dopamine (B1211576) on prolactin secretion. bioscientifica.com This suggests that opioids may stimulate prolactin release by acting at the pituitary level to reverse the tonic inhibition exerted by dopamine. bioscientifica.com Further research indicates that endogenous opioid peptides facilitate prolactin secretion by decreasing the activity of tuberoinfundibular dopamine (TIDA) neurons at the hypothalamic level. nih.govoup.com This action appears to be mediated by both mu- and kappa-opioid receptors, while delta-receptors seem to have no effect. nih.gov Methionine-Enkephalin itself has been shown to selectively stimulate prolactin release when administered into the third ventricle of the brain. oup.comkarger.com

Table 2: Reported Effects of Enkephalin and its Analogs on Hormone Secretion in Experimental Models This is an interactive table. Select headers to sort.

Compound/Analog Hormone Observed Effect Experimental Model Reference
Methionine-Enkephalin Prolactin Stimulation Ovariectomized rats karger.com
Methionine-Enkephalin TSH Decrease Male rats (in vivo) oup.com
Leucine-Enkephalin Prolactin Inhibition Ovariectomized rats karger.com
Leucine-Enkephalin Luteinizing Hormone Stimulation Ovariectomized rats karger.com
Tyr-DTrp-Gly-Phe-Met-NH₂ Growth Hormone Stimulation Rat pituitary (in vitro) oup.com
Tyr-DTrp-Gly-Phe-Met-NH₂ LH, FSH, TSH, PRL No Release Rat pituitary (in vitro) oup.com
D-Ala²,Met⁵-enkephalin (DAME) Prolactin Stimulation (reverses dopamine inhibition) Rat pituitary (in vitro) bioscientifica.com
FK 33-824 Growth Hormone Stimulation Normal human subjects nih.govoup.com
FK 33-824 Prolactin Stimulation Normal human subjects nih.govoup.com
FK 33-824 Cortisol Inhibition Normal human subjects nih.govoup.com

Interactions with Hypothalamic-Pituitary Axes in Experimental Models

The influence of this compound and its analogs extends to the broader hypothalamic-pituitary network, particularly the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The HPA axis is the core neuroendocrine system managing the body's response to stress. drzaar.comnih.gov Enkephalins are known to modulate this axis at multiple levels. tandfonline.commdpi.com Met-enkephalin is present in the hypothalamus, pituitary, and adrenal cortex, suggesting a direct role in this system. tandfonline.com Experimental models show that Met-enkephalin can influence the secretion of key HPA hormones. For example, centrally administered Met-enkephalin has been reported to stimulate the release of Corticotropin-Releasing Hormone (CRH) from hypothalamic tissue in vitro. tandfonline.com Conversely, other studies have shown that enkephalin analogs can decrease circulating levels of both adrenocorticotropic hormone (ACTH) and cortisol in humans. tandfonline.com The interplay is complex and can be affected by the specific physiological state, such as stress. For instance, isolation stress in sheep was found to alter Met-enkephalin concentrations and gene expression throughout the HPA axis. tandfonline.comresearchgate.net These findings suggest that enkephalins are integral modulators of the HPA response, potentially buffering the effects of stress. drzaar.comuj.edu.pl

Hypothalamic-Pituitary-Gonadal (HPG) Axis: Endogenous opioid peptides also exert significant inhibitory control over the HPG axis, primarily by modulating the release of Gonadotropin-Releasing Hormone (GnRH). nih.gov This, in turn, affects the secretion of Luteinizing Hormone (LH) from the pituitary. Analogs of Met-enkephalin, such as FK-33824, have been shown to inhibit the release of LH in humans. nih.gov In experimental models using ovariectomized rats, the administration of β-endorphin or specific µ- and δ-receptor agonists suppressed LH release, demonstrating a clear opioid-mediated inhibition. karger.com However, the effects can be complex, as Leucine-Enkephalin was observed to stimulate LH release in the same model, highlighting that different endogenous opioids may have disparate actions on the HPG axis. karger.com

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing H-Tyr-Ala-Gly-Phe-Met-OH, and how can purity be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for stepwise assembly. Critical parameters include resin selection (e.g., Wang resin for C-terminal carboxylates) and coupling agents like HBTU/HOBt. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification. Purity >95% can be confirmed via analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS) .
  • Data Considerations : Include tables for coupling efficiency (e.g., Kaiser test results), retention times, and mass-to-charge ratios.

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : The Bradford assay (Coomassie Brilliant Blue G-250) is suitable for protein/peptide quantification in solution, but interference from detergents or reducing agents requires validation. Alternatively, ELISA-like assays with specific antibodies (if available) or amino acid analysis (AAA) after acid hydrolysis can improve specificity. For trace amounts, LC-MS/MS with isotope-labeled internal standards ensures precision .
  • Data Contradictions : Address discrepancies between Bradford and AAA results by normalizing to peptide sequence-specific extinction coefficients.

Q. What experimental protocols confirm the peptide’s structural integrity and sequence?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for de novo sequencing, complemented by Edman degradation for N-terminal verification. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helix or β-sheet propensity) in solution. NMR (2D COSY, TOCSY) is ideal for resolving tertiary interactions but requires high sample purity .
  • Validation Criteria : Compare observed vs. theoretical isotopic distributions and fragmentation patterns in MS/MS spectra.

Advanced Research Questions

Q. How can in silico modeling predict this compound’s interactions with target receptors (e.g., opioid or caspase systems)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of receptors (e.g., μ-opioid receptor from PDB) identifies binding affinities. Molecular dynamics (MD) simulations (GROMACS) assess stability of peptide-receptor complexes over time. Validate predictions with competitive inhibition assays (e.g., radioligand displacement) .
  • Data Interpretation : Tabulate docking scores (ΔG), hydrogen bonding patterns, and RMSD values from MD trajectories.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Scrutinize experimental variables:

  • Buffer conditions : Ionic strength/pH effects on peptide conformation.
  • Assay systems : Cell-free vs. cell-based assays may yield divergent results.
  • Batch variability : Verify synthesis protocols and purity across studies.
    Use meta-analysis frameworks to statistically reconcile data, emphasizing studies with rigorous controls (e.g., internal standards, blinded analysis) .

Q. How can stability studies evaluate this compound under physiological conditions?

  • Methodological Answer : Incubate the peptide in simulated physiological fluids (e.g., PBS with proteases at 37°C). Monitor degradation via HPLC at timed intervals. For oxidation-prone residues (e.g., methionine), use antioxidants (e.g., ascorbate) or alkylating agents. Stability data should include half-life (t₁/₂) calculations and Arrhenius plots for temperature-dependent degradation .
  • Advanced Tip : Pair with mass spectrometry to identify degradation byproducts (e.g., methionine sulfoxide formation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.